Cas no 886927-99-7 (N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-2,4-dimethoxybenzamide)

N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-2,4-dimethoxybenzamide is a specialized organic compound featuring a 1,3,4-oxadiazole core linked to a methanesulfonylphenyl moiety and a dimethoxybenzamide group. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The methanesulfonyl group enhances solubility and bioavailability, while the oxadiazole ring contributes to stability and potential bioactivity. The dimethoxybenzamide segment may influence binding affinity in target interactions. Its well-defined synthetic pathway allows for consistent purity and scalability. This compound is particularly suited for applications requiring precise molecular modifications, such as drug discovery or material science, where its structural versatility and functional group compatibility are advantageous.
N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-2,4-dimethoxybenzamide structure
886927-99-7 structure
Product name:N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-2,4-dimethoxybenzamide
CAS No:886927-99-7
MF:C18H17N3O6S
MW:403.409083127975
CID:5477091

N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-2,4-dimethoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 2,4-dimethoxy-N-[5-[3-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl]-
    • N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-2,4-dimethoxybenzamide
    • Inchi: 1S/C18H17N3O6S/c1-25-12-7-8-14(15(10-12)26-2)16(22)19-18-21-20-17(27-18)11-5-4-6-13(9-11)28(3,23)24/h4-10H,1-3H3,(H,19,21,22)
    • InChI Key: BPJPHKTWIYETRD-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(C2=CC=CC(S(C)(=O)=O)=C2)O1)(=O)C1=CC=C(OC)C=C1OC

N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-2,4-dimethoxybenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2645-0620-5μmol
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide
886927-99-7 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2645-0620-3mg
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide
886927-99-7 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2645-0620-20μmol
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide
886927-99-7 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2645-0620-15mg
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide
886927-99-7 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2645-0620-40mg
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide
886927-99-7 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2645-0620-10mg
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide
886927-99-7 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2645-0620-25mg
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide
886927-99-7 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2645-0620-4mg
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide
886927-99-7 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2645-0620-2μmol
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide
886927-99-7 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2645-0620-30mg
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide
886927-99-7 90%+
30mg
$119.0 2023-05-16

Additional information on N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-2,4-dimethoxybenzamide

N-5-(3-Methanesulfonylphenyl)-1,3,4-Oxadiazol-2-yl-2,4-Dimethoxybenzamide (CAS No 886927-99-7)

The compound N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-2,4-dimethoxybenzamide (CAS No 886927-99-7) is a highly specialized organic molecule with significant potential in the field of pharmaceutical chemistry and materials science. This compound has been the subject of extensive research due to its unique structural features and promising biological activities. The molecule consists of a benzamide core substituted with a 1,3,4-oxadiazole ring and a methanesulfonylphenyl group, along with methoxy substituents at specific positions.

The synthesis of this compound involves a series of well-controlled reactions that ensure the precise placement of functional groups. Recent studies have focused on optimizing the synthetic pathway to enhance yield and purity. Researchers have employed advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions to streamline the production process. These advancements have not only improved the efficiency of synthesis but also opened up new possibilities for scaling up production for industrial applications.

The structural uniqueness of N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-2,4-dimethoxybenzamide lies in its combination of electron-withdrawing groups and aromatic systems. The presence of the oxadiazole ring contributes to its stability and reactivity, while the methanesulfonyl group enhances its solubility and bioavailability. The dimethoxy substituents further modulate the electronic properties of the molecule, making it suitable for various biological assays.

Recent research has highlighted the potential of this compound as a lead molecule in drug discovery programs targeting specific enzyme systems and receptors. For instance, studies have demonstrated its inhibitory activity against certain kinases involved in cancer progression. The compound's ability to interact with these targets has been attributed to its unique three-dimensional structure and functional group arrangement.

In addition to its pharmacological applications, N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl derivatives have shown promise in materials science. Their ability to form stable coordination complexes makes them candidates for use in catalysis and sensor technologies. Researchers are exploring their potential as building blocks for constructing advanced materials with tailored properties.

The development of this compound has also been driven by its compatibility with modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These tools have enabled researchers to thoroughly characterize the compound's structure and monitor its transformations during synthesis.

In conclusion, N-5-(3-methanesulfonylphenyl)-1,3,4-Oxadiazol-based compounds like CAS No 886927-99_7 represent a cutting-edge class of molecules with diverse applications across multiple scientific disciplines. As research continues to uncover their full potential, they are expected to play an increasingly important role in both academic and industrial settings.

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